molecular formula C13H19FN2 B1334854 4-(4-Fluorobenzylamino)-1-methylpiperidine CAS No. 359878-47-0

4-(4-Fluorobenzylamino)-1-methylpiperidine

Cat. No. B1334854
M. Wt: 222.3 g/mol
InChI Key: PLYWEOOWONUOBN-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluorobenzylamino)-1-methylpiperidine" is a fluorinated organic molecule that is of interest due to its potential applications in pharmaceutical chemistry. The presence of the fluorobenzyl group and the piperidine ring suggests that this compound could serve as a building block for the synthesis of various medicinal agents. The fluorine atom's electronegativity and small size can significantly influence the biological activity of the molecules in which it is incorporated .

Synthesis Analysis

The synthesis of related fluorinated piperidines has been reported, where key steps involve regioselective bromofluorination of N-Boc-4-methylenepiperidine, indicating a possible pathway for the synthesis of "4-(4-Fluorobenzylamino)-1-methylpiperidine" . Another relevant synthesis involves the formation of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate through a multi-step process starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, which demonstrates the feasibility of incorporating the 4-fluorobenzyl moiety into complex structures . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "4-(4-Fluorobenzylamino)-1-methylpiperidine."

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(4-Fluorobenzylamino)-1-methylpiperidine" has been characterized using various spectroscopic techniques, including mass spectrometry, FTIR, and NMR . X-ray crystallography has also been employed to determine the solid-state structure of related compounds, which can provide insights into the conformational preferences and potential intermolecular interactions of "4-(4-Fluorobenzylamino)-1-methylpiperidine" .

Chemical Reactions Analysis

The reactivity of the 4-fluorobenzyl moiety in related compounds has been explored through substitution reactions with primary amines, leading to the formation of various substituted products . This suggests that "4-(4-Fluorobenzylamino)-1-methylpiperidine" could also undergo similar reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated through techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies provide information on thermal stability and phase transitions, which are important for understanding the behavior of "4-(4-Fluorobenzylamino)-1-methylpiperidine" under different conditions . Polymorphism screening has also been conducted to determine the existence of different crystalline forms, which is crucial for the development of pharmaceutical formulations .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

4-(4-Fluorobenzylamino)-1-methylpiperidine and its derivatives play a significant role in medicinal chemistry. For instance, its application in the asymmetric synthesis of cisapride, a gastroprokinetic agent, demonstrates its utility in creating complex therapeutic compounds. This synthesis process involves a series of steps leading to the production of 4-aminopiperidin-2-ones, which are key intermediates for synthesizing cisapride (Davies et al., 2012).

Role in Biological Studies

In biological research, derivatives of 4-(4-Fluorobenzylamino)-1-methylpiperidine have been studied for their interaction with serotonin receptors. For instance, ACP-103, a derivative, has been investigated for its properties as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist, demonstrating potential utility as an antipsychotic agent (Vanover et al., 2006).

Advanced Synthesis Techniques

The compound and its derivatives have also been involved in advanced synthesis techniques. A notable example is the automated synthesis of 4-[18F]fluorobenzylamine, a building block for the synthesis of 18F-labeled compounds, which are crucial in nuclear medicine and biological research (Way & Wuest, 2013).

Enantioselective Synthesis

The enantioselective synthesis of compounds related to 4-(4-Fluorobenzylamino)-1-methylpiperidine is significant in creating specific enantiomers of medicinal compounds. This process has been applied in creating building blocks like cis-3-fluoropiperidin-4-ol, highlighting the compound's role in producing structurally specific pharmaceutical agents (Shaw et al., 2013).

Novel Drug Synthesis

This compound has been used in the synthesis of new drugs, such as antidepressants and cancer therapeutics. For example, a "cold" synthesis method was developed for an antidepressant drug using 7-(4-fluorobenzylamino)-8-methylnonanoic acid, demonstrating the compound's versatility in drug development (Vaccher et al., 1989).

Safety And Hazards

The safety and hazards associated with related compounds have been reported11121314. However, the specific safety and hazards for 4-(4-Fluorobenzylamino)-1-methylpiperidine are not readily available in the retrieved sources.


Future Directions

The future directions for the study of related compounds have been discussed1516. However, the specific future directions for 4-(4-Fluorobenzylamino)-1-methylpiperidine are not readily available in the retrieved sources.


Please note that the information provided is based on the available data and may not fully cover the requested compound due to its specific nature. Further research and analysis would be needed for a more comprehensive understanding.


properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYWEOOWONUOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385848
Record name 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzylamino)-1-methylpiperidine

CAS RN

359878-47-0
Record name 4-(4-Fluorobenzylamino)-1-methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359878470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZO2P453RX
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Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (1.13 g, 10.0 mmol, 1.0 eq.), 4-fluorobenzylamine (1.25 g, 1.0 eq.).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Hu, M Zhang, D Wu, Y Xie, J Ren - Organic Preparations and …, 2020 - Taylor & Francis
Psychosis in patients with Parkinsones disease (PD) is a common, at times debilitating, condition and represents a major unmet need in the treatment of PD. 1 Pimavanserin (1-(4-…
Number of citations: 2 www.tandfonline.com

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